molecular formula C20H16O B12689775 Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- CAS No. 53306-07-3

Benz(a)anthracen-5(6H)-one, 7,12-dimethyl-

Cat. No.: B12689775
CAS No.: 53306-07-3
M. Wt: 272.3 g/mol
InChI Key: YNKAOVOSTOOTOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- typically involves the alkylation of benzanthracene derivatives. One common method is the Friedel-Crafts alkylation, where benzanthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. The presence of methyl groups at the 7 and 12 positions enhances its ability to form DNA adducts, making it a potent mutagen and carcinogen .

Properties

CAS No.

53306-07-3

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

7,12-dimethyl-6H-benzo[a]anthracen-5-one

InChI

InChI=1S/C20H16O/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-10H,11H2,1-2H3

InChI Key

YNKAOVOSTOOTOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=O)C3=CC=CC=C3C2=C(C4=CC=CC=C14)C

Origin of Product

United States

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